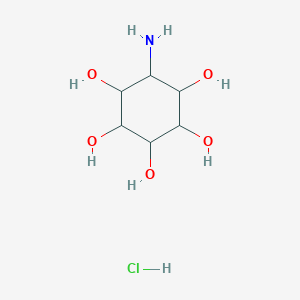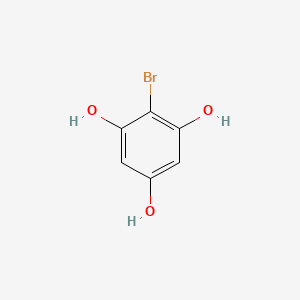
5,6,7,8-Tetrafluorocoumarin
概要
説明
5,6,7,8-Tetrafluorocoumarin is a chemical compound with the molecular formula C9H2F4O2 and a molecular weight of 218.1 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrafluorocoumarin and its 3-substituted derivatives has been studied . The nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure . The pyrolysis of trans-pentafluorocinnamic acid at 400° or the photolysis of sodium pentafluorocinnamate at 100° afford 5,6,7,8-tetrafluorocoumarin .Molecular Structure Analysis
The structure of 5,6,7,8-Tetrafluorocoumarin and its 3-substituted derivatives was studied by X-ray structural analysis and IR, 1H, 13C, and 15N NMR spectroscopy . It was established that the nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure .Chemical Reactions Analysis
The derivatives of 4-hydroxy-5,6,7,8-tetrafluorocoumarin in reactions with o-aminothiophenol yield products of S-substitution at C 7 atom . 7-substituted 5,6,8-trifluorocoumarins afford benzothiazoles as a result of cleavage of the pyrone cycle .Physical And Chemical Properties Analysis
5,6,7,8-Tetrafluorocoumarin has a molecular formula of C9H2F4O2 and a molecular weight of 218.1 . More detailed physical and chemical properties are not available in the current search results.科学的研究の応用
Fluorescent Labeling of Biomolecules
5,6,7,8-Tetrafluorocoumarin: is extensively used as a fluorophore for labeling biomolecules. This application is crucial in biochemistry for tracking and observing molecular interactions within cells. The fluorescent properties of coumarin derivatives make them ideal for attaching to proteins, nucleic acids, and other cellular components to visualize these molecules under a microscope .
Metal Ion Detection
The compound’s ability to act as a fluorescent probe is particularly valuable in the detection of metal ions such as Cu^2+ , Hg^2+ , Mg^2+ , and Zn^2+ . This is important in environmental monitoring and industrial processes where metal ion concentration needs to be measured accurately .
Microenvironment Polarity Detection
5,6,7,8-Tetrafluorocoumarin: can be used to detect the polarity of microenvironments, which is a significant parameter in studying molecular interactions and dynamics. This application is beneficial in understanding the behavior of molecules in different solvents or within various parts of a cell .
pH Detection
The fluorescent properties of coumarin derivatives can change with pH, making them useful for measuring the acidity or basicity of a solution. This has implications in chemical analysis, environmental science, and biological research where pH plays a critical role .
Active Oxygen and Sulfide Detection
Coumarin-based probes are employed in the detection of active oxygen species and sulfides. These compounds are relevant in oxidative stress research and in the study of cellular processes that involve reactive oxygen species .
Therapeutic Applications
Beyond their use in research, coumarin derivatives, including 5,6,7,8-Tetrafluorocoumarin , have therapeutic potential. They have been studied for their ability to treat various ailments, including cancer, metabolic, and degenerative disorders. Their pharmacological applications are vast and continue to be an area of active research .
Safety and Hazards
Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
5,6,7,8-Tetrafluorocoumarin: is a cyclic 1,3-dicarbonyl compound that can exist in three different forms: diketone (KK), keto-enol (KE), and enol-ketone (EK). Its primary targets are related to its keto-enol tautomeric transformations. Specifically, it interacts with nucleophilic centers of vitamin K epoxide reductase, inactivating this enzyme. This process leads to a deficiency of vitamin K, which plays a crucial role in prothrombin synthesis .
Mode of Action:
The compound’s interaction with vitamin K epoxide reductase disrupts the synthesis of clotting factors in the liver. By blocking this enzyme, it artificially induces an anticoagulant effect. The substituted 4-hydroxycoumarin in the chromene-2,4-dione tautomeric form is responsible for this activity .
Biochemical Pathways:
The affected pathways include the vitamin K-dependent clotting cascade. By inhibiting vitamin K epoxide reductase, 5,6,7,8-Tetrafluorocoumarin disrupts the conversion of inactive clotting factors to their active forms, ultimately impacting blood coagulation .
Result of Action:
The molecular and cellular effects include reduced clotting factor synthesis, leading to prolonged clotting times. Clinically, this anticoagulant effect is useful in preventing thrombosis and embolism .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, pH variations may affect its tautomeric equilibrium, impacting its anticoagulant activity .
特性
IUPAC Name |
5,6,7,8-tetrafluorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKMOKUQPFWCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345560 | |
| Record name | 5,6,7,8-tetrafluorochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33739-04-7 | |
| Record name | 5,6,7,8-tetrafluorochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5,6,7,8-tetrafluorocoumarin synthesized?
A1: 5,6,7,8-Tetrafluorocoumarin can be efficiently synthesized through the pyrolysis of trans-pentafluorocinnamic acid at 400°C or via photolysis of sodium pentafluorocinnamate in an aqueous solution at 100°C. [, ] This synthesis highlights an interesting parallel between thermal and mass spectral fragmentation patterns of the starting material.
Q2: How does the reaction of 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin with amines differ based on the solvent?
A3: The choice of solvent significantly impacts the reaction pathway. In polar solvents, 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin reacts with strong basic amines to yield salts, which can be further converted into 3-alkylaminoethylidene-5,6,7,8-tetrafluorobenzopyran-2,4-diones. [, ] Interestingly, using dimethyl sulfoxide as the solvent leads to the formation of 7-alkylamino-3-alkylaminoethylidene-5,6,8-triflurobenzopyrandiones. [, ] This highlights the crucial role of solvent effects in directing the regioselectivity of the reaction.
Q3: Beyond amines, what other nucleophiles have been investigated in reactions with 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives?
A5: Research has explored the reactivity of 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives with sulfur-containing nucleophiles, specifically o-aminothiophenol. [, ] This line of inquiry expands the understanding of this compound's reactivity profile and potential for forming diverse structures.
Q4: What are the potential applications of 5,6,7,8-tetrafluorocoumarin and its derivatives?
A6: While specific applications are still under investigation, the diverse reactivity of 5,6,7,8-tetrafluorocoumarin and its derivatives, particularly with various nucleophiles, suggests potential in various fields. [, , , , , ] Its fluorine substituents and modifiable structure make it a valuable building block for synthesizing novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry, materials science, and more. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



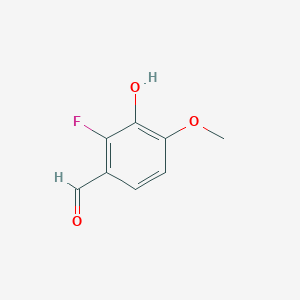
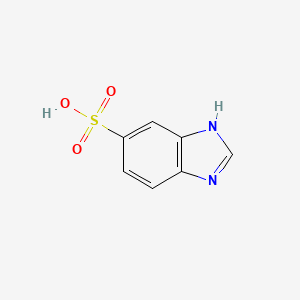
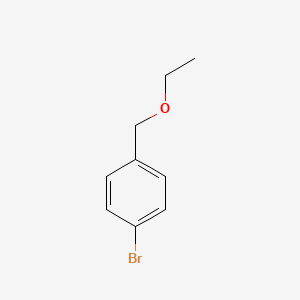
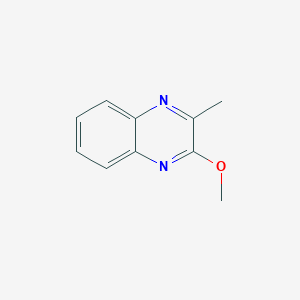
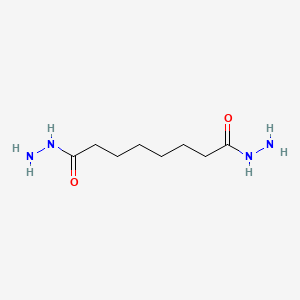
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
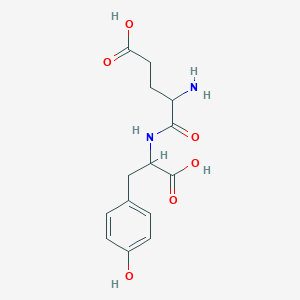


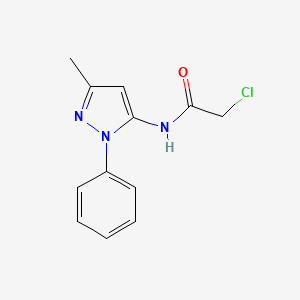

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)
